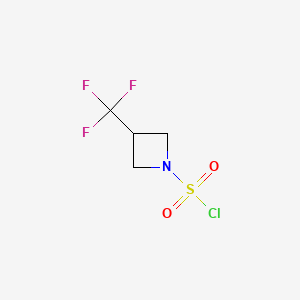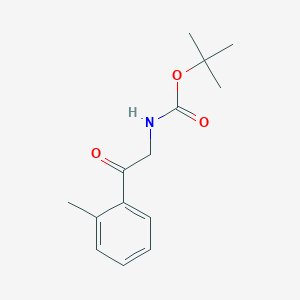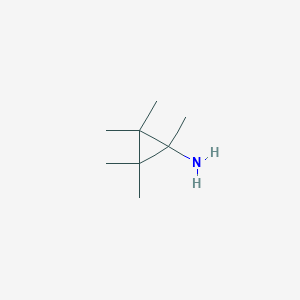
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO3S. It is known for its applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be achieved through various methods. One common approach involves the reaction of 3,6-dichloro-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO2F2) under controlled conditions . This method is favored due to its efficiency and the mild reaction conditions required. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include sulfuryl fluoride for fluorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds.
Chemical Biology: The compound is used in the development of chemical probes and inhibitors for studying biological processes.
Medicinal Chemistry: It is involved in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity . This covalent modification can disrupt the normal function of the target protein, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds such as:
4-Hydroxybenzene-1-sulfonyl fluoride: Similar in structure but lacks the chlorine atoms.
2,5-Dichloro-4-hydroxybenzenesulfonyl fluoride: A positional isomer with chlorine atoms at different positions on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
22243-90-9 |
|---|---|
Formule moléculaire |
C6H3Cl2FO3S |
Poids moléculaire |
245.05 g/mol |
Nom IUPAC |
2,5-dichloro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H |
Clé InChI |
XMAAXWXIMDCKNS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)






![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
nitrosoamine](/img/structure/B13626181.png)
